1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium
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Overview
Description
1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium is a complex heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium involves several steps, typically starting with the preparation of the indazole core. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of azides or nitro compounds to form the indazole core.
Consecutive Formation of C–N and N–N Bonds: This approach uses 2-azidobenzaldehydes and amines to form the indazole structure without the need for a catalyst or solvent.
Industrial production methods typically optimize these synthetic routes to achieve higher yields and purity, often employing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium can be compared with other similar compounds, such as:
1H-Indazole: A simpler indazole derivative with fewer functional groups and less complex biological activity.
2H-Indazole: Another indazole derivative with different substitution patterns and biological properties.
The uniqueness of this compound lies in its complex structure and the combination of multiple functional groups, which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C18H19N2O2+ |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium-1-ol |
InChI |
InChI=1S/C18H18N2O2/c1-12-10-15-17(16(22)11-12)18(13-4-6-14(21)7-5-13)20-9-3-2-8-19(15)20/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,22)/p+1 |
InChI Key |
BYNDPWUDABJNCH-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=[N+]3N2CCCC3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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